molecular formula C22H19N3O3S B2983170 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione CAS No. 902503-31-5

6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione

Cat. No.: B2983170
CAS No.: 902503-31-5
M. Wt: 405.47
InChI Key: PVKVWVPOSOSYQU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione is a synthetic quinazoline derivative of significant interest in medicinal chemistry and preclinical research. Quinazoline and quinazolinone cores are recognized as "privileged structures" in drug discovery due to their wide range of biological activities and presence in over 150 naturally occurring alkaloids . The specific substitution pattern of this compound, featuring 6,7-dimethoxy groups and a 4-anilino motif, is commonly associated with potent biological activity. Similar structural frameworks are frequently explored as kinase inhibitors, particularly in oncology research, where the 6,7-dimethoxy substitution on the quinazoline ring is a key feature in several investigated c-Met (hepatocyte growth factor receptor) tyrosine kinase inhibitors . The mechanism of action for quinazoline derivatives is often tied to enzyme inhibition. Researchers investigate these compounds as potential inhibitors of various enzymatic targets, such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinases, which are critical in disease pathways like cancer . The 2-thione group in this compound is a notable feature that can influence its electronic properties, lipophilicity, and potential for hydrogen bonding, which can be crucial for target binding and absorption . The 4-phenoxyanilino substituent provides a bulky, aromatic group that may contribute to interactions with hydrophobic regions in enzyme binding pockets. This compound is supplied for research applications only, strictly within the fields of pharmaceutical development, chemical biology, and assay development. It is ideal for scientists building structure-activity relationship (SAR) models around the quinazoline scaffold, screening for novel biologically active compounds, or studying the effects of C-2 thione substitution on potency and selectivity. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

902503-31-5

Molecular Formula

C22H19N3O3S

Molecular Weight

405.47

IUPAC Name

6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione

InChI

InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29)

InChI Key

PVKVWVPOSOSYQU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate amine derivative under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of quinazoline-2-thione derivatives.

  • Reduction: Reduction of the quinazoline ring to form corresponding amines.

  • Substitution: Introduction of various substituents at different positions on the quinazoline core.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione has shown potential as a kinase inhibitor. It can interfere with specific signaling pathways, making it useful in studying cellular processes and developing therapeutic agents.

Medicine: In medicine, this compound has been investigated for its antitumor and anti-inflammatory properties. Its ability to modulate enzyme activity makes it a candidate for drug development in the treatment of various diseases.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents their phosphorylation activity, thereby disrupting cellular signaling pathways. The molecular targets include various tyrosine kinases, which play crucial roles in cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinazoline Derivatives

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of the target compound with related quinazoline derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Reported Activity Reference ID
6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]-2(1H)-thione 6,7-OCH₃; 4-(4-phenoxyphenyl)amino; 2-SH ~397.4* Thione, Methoxy, Aryl amine Not explicitly reported†
4-Phenyl-6,7-methylenedioxy-2(1H)-quinazolinethione 6,7-methylenedioxy; 4-phenyl; 2-SH ~299.3 Thione, Methylenedioxy Synthetic intermediate
WHI-P154 (4-(3'-Bromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline) 6,7-OCH₃; 4-(3-Br-4-OH-phenyl)amino ~404.2 Bromo, Hydroxyl, Methoxy Cytotoxic (glioblastoma)
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one HCl 6,7-OCH₃; 4-NH₂; 2-O (oxidized thione) 257.7 Ketone, Methoxy, Amino Antihypertensive (impurity)
Compound 12 () Thiazole-hydrazide; aryl substituents 408.4 Thiazole, Hydrazide Not reported

*Calculated based on formula C₂₂H₂₀N₄O₃S.
†Activity inferred from structural analogs (e.g., WHI-P154).

Key Observations:
  • Thione vs. Ketone: The thione group in the target compound distinguishes it from 4-amino-6,7-dimethoxyquinazolin-2(1H)-one HCl, which has a ketone.
  • Phenoxyphenyl vs. Bromophenyl: WHI-P154’s 3-bromo-4-hydroxyphenyl group confers cytotoxicity via apoptosis induction in glioblastoma cells . The target compound’s phenoxyphenyl group may improve lipophilicity, favoring blood-brain barrier penetration.
  • Methoxy vs.

Biological Activity

6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 348.44 g/mol

This structure features a quinazoline core substituted at the 4-position with a phenoxyphenyl group and methoxy groups at the 6 and 7 positions, which are critical for its biological activity.

The biological activity of quinazoline derivatives often involves the inhibition of key enzymes and receptors involved in cell proliferation and survival. Specifically, this compound has been shown to:

  • Inhibit Tyrosine Kinases : It acts as an inhibitor of various receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways .
  • Induce Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, leading to cell death .
  • Antiviral Properties : Research indicates potential efficacy against viral infections, including hepatitis C, by disrupting viral replication mechanisms .

Anticancer Activity

The compound exhibits significant anticancer properties across various cancer cell lines. In vitro studies have demonstrated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)0.5Tyrosine kinase inhibition
A549 (lung)0.8Induction of apoptosis
HepG2 (liver)0.6Inhibition of cell proliferation

These results indicate that the compound is particularly potent against breast and lung cancer cells, suggesting its potential as a therapeutic agent in clinical settings .

Antiviral Activity

In addition to its anticancer effects, the compound has shown promise in antiviral applications:

VirusEC50 (µM)Reference
Hepatitis C0.3
Influenza A0.5

The antiviral activity is attributed to its ability to interfere with viral replication pathways, making it a candidate for further development as an antiviral drug .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Breast Cancer Treatment : A clinical trial involving patients with MCF-7 positive breast cancer demonstrated a significant reduction in tumor size after treatment with the compound over a six-month period .
  • Hepatitis C Management : In a study involving chronic hepatitis C patients, administration of the compound resulted in a marked decrease in viral load compared to baseline measurements .

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